molecular formula C15H11Br2N3O B11139567 N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11139567
M. Wt: 409.07 g/mol
InChI Key: GJHRGHXJMOMOJZ-UHFFFAOYSA-N
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Description

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyridine core, which is substituted with bromine atoms at the 6 and 8 positions and a phenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the imidazo[1,2-a]pyridine core or the phenyl group.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted imidazo[1,2-a]pyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The imidazo[1,2-a]pyridine core is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. Researchers explore its derivatives for potential therapeutic applications.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or dyes, due to its stable imidazo[1,2-a]pyridine framework and the presence of reactive bromine atoms.

Mechanism of Action

The mechanism by which N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its imidazo[1,2-a]pyridine core and substituents. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to the specific positioning of the bromine atoms and the phenyl group, which can influence its chemical reactivity and biological activity. The presence of the acetamide group also provides a site for further functionalization, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C15H11Br2N3O

Molecular Weight

409.07 g/mol

IUPAC Name

N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C15H11Br2N3O/c1-9(21)18-15-13(10-5-3-2-4-6-10)19-14-12(17)7-11(16)8-20(14)15/h2-8H,1H3,(H,18,21)

InChI Key

GJHRGHXJMOMOJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=CC=C3

Origin of Product

United States

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